NCGC00249987 is a small molecule compound identified as an allosteric inhibitor of the Eya2 phosphatase, which is part of the Eyes Absent family of protein phosphatases. This compound has garnered attention in the field of cancer research due to its potential therapeutic applications, particularly in targeting specific pathways involved in tumor progression and metastasis.
The compound was initially developed by the National Center for Advancing Translational Sciences (NCATS) and has been characterized through various studies, including those published in scientific journals and databases such as PubChem and MedchemExpress. Its chemical structure and properties have been extensively documented, facilitating further research into its applications.
NCGC00249987 belongs to the class of organic compounds known as phosphatase inhibitors. It specifically targets the Eya2 protein, which plays a significant role in cellular signaling pathways related to cancer cell proliferation and invasion. This classification places NCGC00249987 among compounds that are being investigated for their ability to modulate enzyme activity in therapeutic contexts.
The synthesis of NCGC00249987 involves a multi-step process that begins with the formation of its core structure followed by the introduction of various functional groups.
NCGC00249987 can participate in various chemical reactions:
The mechanism of action for NCGC00249987 primarily involves its inhibition of Eya2 phosphatase activity. By binding allosterically to this enzyme, NCGC00249987 alters its conformation, reducing its ability to dephosphorylate target substrates.
NCGC00249987 is primarily used in scientific research focused on cancer biology. Its applications include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2